2-((5-Azidopentyl)oxy)-4-bromo-1-methoxybenzene
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Overview
Description
2-((5-Azidopentyl)oxy)-4-bromo-1-methoxybenzene is an organic compound that features a benzene ring substituted with a bromine atom, a methoxy group, and an azidopentyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Azidopentyl)oxy)-4-bromo-1-methoxybenzene typically involves multiple steps:
Starting Material: The synthesis begins with 4-bromo-1-methoxybenzene.
Etherification: The 4-bromo-1-methoxybenzene undergoes etherification with 5-bromopentanol to form 2-(5-bromopentyloxy)-4-bromo-1-methoxybenzene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-((5-Azidopentyl)oxy)-4-bromo-1-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation: The azido group can be oxidized to form nitro compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Hypofluorous acid-acetonitrile complex (HOF•CH₃CN) for converting azides to nitro compounds.
Reduction: Triphenylphosphine (PPh₃) in the presence of water for the Staudinger reaction.
Major Products
Triazoles: Formed via click chemistry.
Nitro Compounds: Formed via oxidation of the azido group.
Amines: Formed via reduction of the azido group.
Scientific Research Applications
2-((5-Azidopentyl)oxy)-4-bromo-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-((5-Azidopentyl)oxy)-4-bromo-1-methoxybenzene primarily involves its azido group, which can participate in click chemistry reactions to form triazoles. These reactions are highly specific and efficient, making the compound valuable in bioorthogonal chemistry for labeling and tracking biomolecules without interfering with biological processes . The azido group can also be reduced to an amine, which can then participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(5-Azidopentyl)-2-oxazoline: Similar in structure but contains an oxazoline ring instead of a benzene ring.
N-(5-Azidopentyl)-3,5-dinitrobenzamide: Contains a dinitrobenzamide moiety instead of a methoxybenzene moiety.
Uniqueness
2-((5-Azidopentyl)oxy)-4-bromo-1-methoxybenzene is unique due to its combination of a bromine atom, a methoxy group, and an azidopentyl ether on a benzene ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Properties
IUPAC Name |
2-(5-azidopentoxy)-4-bromo-1-methoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-17-11-6-5-10(13)9-12(11)18-8-4-2-3-7-15-16-14/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBSGOSXBULJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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